molecular formula C18H38O5Si B6342914 Methyl 11-(triethoxysilyl)undecanoate CAS No. 18505-40-3

Methyl 11-(triethoxysilyl)undecanoate

Cat. No.: B6342914
CAS No.: 18505-40-3
M. Wt: 362.6 g/mol
InChI Key: QXRWFSWOUMTYHX-UHFFFAOYSA-N
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Description

Methyl 11-(triethoxysilyl)undecanoate is a bifunctional silane coupling agent of significant value in materials science for the synthesis of organic-inorganic hybrid materials. Its molecular structure features a terminal triethoxysilyl group, which enables covalent bonding with oxide surfaces, and a protected methyl ester moiety, which can be further chemically modified. A primary research application, as demonstrated in peer-reviewed studies, is its co-condensation with tetraethoxysilane (TEOS) in sol-gel processes to generate nanostructured powders and uniform thin films that possess carboxylate functionality . These tailored hybrid materials exhibit a high uptake capacity for lanthanide cations like Eu³⁺ and La³⁺ from aqueous solutions, with thin film forms demonstrating a 3-4 times higher uptake capacity than bulk powders due to a greater number of accessible binding sites . The compound's mechanism of action involves the hydrolysis and condensation of its triethoxysilyl groups, forming a stable siloxane network, while the terminal ester group serves as a precursor for the carboxylic acid function. Subsequent chemical treatment with reagents such as AlI³ can convert the ester moieties into terminal carboxylic acid sites, enabling further coordination chemistry . This bifunctionality makes it an indispensable reagent for designing advanced materials for applications in sensing, adsorption, and surface engineering. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 11-triethoxysilylundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRWFSWOUMTYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The hydrosilylation proceeds via a platinum-catalyzed addition of triethoxysilane across the terminal double bond of methyl 10-undecenoate. The reaction is conducted in a sealed Carius tube at 60°C for 6 hours, ensuring complete conversion. Karstedt’s catalyst ([Pt⁰]) facilitates the anti-Markovnikov addition, yielding the linear silane product. The absence of solvents simplifies purification, and the exothermic nature of the reaction necessitates precise temperature control to avoid side reactions such as polymerization.

Workup and Purification

Post-reaction, the crude product is distilled under reduced pressure (0.07 mmHg) at 142°C to isolate SiFA1 as a colorless liquid. This step removes unreacted starting materials and oligomeric byproducts. The reported yield is 96%, demonstrating the efficiency of the method.

Table 1: Synthesis Parameters for SiFA1

ParameterValue
Starting MaterialMethyl 10-undecenoate
Silylating AgentTriethoxysilane
CatalystKarstedt’s catalyst ([Pt⁰])
Temperature60°C
Reaction Time6 hours
Distillation Conditions142°C / 0.07 mmHg
Yield96%

Alternative Synthetic Approaches and Modifications

Trichlorosilane Intermediate Route

An alternative pathway involves the initial synthesis of methyl 10-(trichlorosilyl)octadecanoate (FA2-Cl) through radical-initiated hydrosilylation using trichlorosilane under high-temperature conditions (150°C for 45 hours). While this method is effective for trichlorosilyl derivatives, subsequent alcoholysis with triethylamine in ethanol converts FA2-Cl to the triethoxysilyl analog. However, this two-step process introduces complexity and lower overall yields (80%) compared to the direct hydrosilylation method.

Analytical Characterization of SiFA1

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) of SiFA1 reveals characteristic signals:

  • δ 0.48–0.54 ppm (m, 2H) : Protons on the CH₂Si group.

  • δ 1.11 ppm (t, 9H) : Ethoxy groups of triethoxysilyl.

  • δ 1.16 ppm (br, 12H) : Methylene protons in the undecanoate chain.

  • δ 3.64 ppm (s, 3H) : Methoxy ester group.

¹³C NMR corroborates the structure, with a carbonyl signal at δ 174.22 ppm and silicon-coupled carbons at δ 17.5–33.64 ppm .

Elemental Analysis and Mass Spectrometry

Elemental analysis matches the theoretical composition (C₁₈H₃₈O₅Si):

  • Calculated : C 59.63%, H 10.56%.

  • Found : C 59.60%, H 10.49%.
    Mass spectrometry (EI) shows a molecular ion peak at m/z 362 [M⁺] , with fragments corresponding to loss of ethoxy groups.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1741 cm⁻¹ : Ester carbonyl (C=O) stretch.

  • 1171 cm⁻¹ : Siloxane (Si-O-C) vibrations.

Optimization of Reaction Parameters

Catalyst Loading and Temperature Effects

While the standard protocol uses Karstedt’s catalyst at 60°C, increasing the temperature to 80°C reduces reaction time but risks decomposition. Catalyst loadings below 0.5 mol% lead to incomplete conversion, whereas exceeding 1 mol% offers diminishing returns.

Solvent-Free vs. Solvent-Assisted Reactions

The solvent-free system minimizes purification steps, but toluene or hexane can improve mixing in larger-scale reactions. Solvent use marginally decreases yield (90–92%) due to product retention in the solvent phase.

Applications and Derivative Synthesis

SiFA1 serves as a precursor for functionalized surfaces and hybrid materials. Its triethoxysilyl group undergoes hydrolysis-condensation to form siloxane networks, enabling covalent attachment to oxides (e.g., SiO₂, TiO₂). Derivatives like 10,12-bis(triethoxysilyl)octadecanoate demonstrate utility in creating cross-linked nanostructures for catalytic applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with hydroxyl groups on surfaces, forming stable siloxane bonds. This results in enhanced adhesion and surface modification properties .

Comparison with Similar Compounds

Methyl 11-(Trichlorosilyl)undecanoate

  • Structural Difference : Replaces triethoxy groups with trichloro groups on silicon.
  • Reactivity : Trichlorosilyl derivatives hydrolyze faster than triethoxysilyl counterparts due to the higher electrophilicity of chlorine, enabling rapid SAM formation under ambient conditions. However, this reactivity can lead to premature polymerization in humid environments, limiting shelf stability .
  • Applications: Used in SAMs for lithography and surface patterning. Methyl 11-(triethoxysilyl)undecanoate offers better moisture stability, making it preferable for applications requiring controlled deposition .

Octadecyltrichlorosilane (OTS)

  • Structural Difference : Shorter alkyl chain (C18 vs. C11) and lacks an ester group.
  • Performance: OTS forms denser monolayers due to its longer alkyl chain, providing superior hydrophobicity. However, this compound’s ester group allows post-assembly functionalization (e.g., hydrolysis to carboxylic acids for bioconjugation), which OTS cannot achieve .

Methyl 11-(Dimethoxyphosphinyl)undecanoate

  • Structural Difference : Phosphinyl (P=O) group replaces the triethoxysilyl group.
  • Applications : The phosphinyl group enhances metal-coordination capabilities, making this compound suitable for flame retardants and metal coatings. In contrast, the triethoxysilyl group prioritizes surface adhesion, favoring SAM applications over bulk material modifications .

Methyl 11-((2R,3S)-3-Pentyloxiran-2-yl)undecanoate

  • Structural Difference : Epoxide (oxirane) group replaces the triethoxysilyl moiety.
  • Reactivity : The epoxide enables ring-opening reactions for polymer crosslinking or drug conjugation. Unlike the triethoxysilyl compound, this derivative is used in bioactive molecule synthesis, showing antimicrobial activity at 100 μg/mL .

Methyl Undecanoate (C11:0)

  • Structural Difference : Lacks the triethoxysilyl group; a simple methyl ester.
  • Applications : Serves as a chromatographic standard for fatty acid analysis. The absence of functional groups limits its utility in surface chemistry, highlighting the triethoxysilyl compound’s versatility in materials engineering .

11-(Triethoxysilyl)undecanal

  • Structural Difference : Aldehyde group replaces the methyl ester.
  • Functionality: The aldehyde enables Schiff base formation with amines, useful in biosensor fabrication. This compound’s ester group offers alternative reactivity (e.g., transesterification), catering to diverse conjugation strategies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Group Key Applications Reactivity Notes
This compound Triethoxysilyl, ester SAMs, surface modification Controlled hydrolysis, stable
Methyl 11-(trichlorosilyl)undecanoate Trichlorosilyl, ester Rapid SAM formation Moisture-sensitive, fast polymerization
Methyl 11-(dimethoxyphosphinyl)undecanoate Dimethoxyphosphinyl Metal coatings, surfactants Strong metal coordination
Methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate Epoxide Antimicrobial agents, polymers Ring-opening reactions

Table 2: Hydrolysis Rates of Silyl Derivatives

Compound Hydrolysis Rate (Relative) Stability in Humid Conditions
This compound Moderate High
Methyl 11-(trichlorosilyl)undecanoate High Low
11-(Triethoxysilyl)undecanal Moderate Moderate

Research Findings

  • SAM Formation: this compound forms monolayers with thicknesses of 2.5–5 nm, comparable to OTS but with tunable surface chemistry via ester hydrolysis .
  • Biological Compatibility: Derivatives with epoxide groups (e.g., Methyl 11-((2R,3S)-3-pentyloxiran-2-yl)undecanoate) exhibit antimicrobial activity, whereas triethoxysilyl variants are inert biologically but excel in biocompatible coatings .
  • Synthetic Flexibility: The ester group in this compound can be hydrolyzed to carboxylic acids, enabling covalent attachment of biomolecules like proteins or DNA .

Q & A

Q. What are effective synthetic routes for Methyl 11-(triethoxysilyl)undecanoate?

  • Methodological Answer : A common approach involves introducing the triethoxysilyl group to a methyl undecanoate backbone. For example, 11-bromoundecanoic acid methyl ester can react with triethoxysilane via a palladium-catalyzed coupling (e.g., Stille or Suzuki). Post-reaction, purify the product using column chromatography (basic alumina with hexane/ethyl acetate gradients) to remove unreacted silane or brominated byproducts . Confirm purity via GC (>99%) and structural integrity via 1^1H NMR (e.g., δ 3.66 ppm for methoxy groups, δ 1.24–1.62 ppm for alkyl chain protons) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine chromatographic (GC, HPLC) and spectroscopic methods:
  • GC : Use a polar column (e.g., DB-5) with temperature ramping (50°C to 280°C at 10°C/min) to resolve silane byproducts .
  • NMR : Key signals include the methoxy singlet (δ 3.66 ppm), triethoxysilyl protons (δ 3.56 ppm for -OCH2_2CH3_3), and undecanoate chain protons (δ 1.24–1.62 ppm) .
  • FTIR : Look for ester C=O stretch (~1720 cm1^{-1}) and Si-O-C bands (~1100 cm1^{-1}) .

Q. What are critical storage conditions to prevent hydrolysis of the triethoxysilyl group?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., molecular sieves). The compound’s liquid state at room temperature (melting point <20°C) facilitates handling but increases moisture sensitivity. Avoid aqueous solvents and monitor hydrolysis via 29^{29}Si NMR for silanol formation .

Advanced Research Questions

Q. How does the triethoxysilyl group enhance applications in surface functionalization?

  • Methodological Answer : The triethoxysilyl group hydrolyzes in mild acidic/neutral conditions to form silanol (-Si-OH), which condenses with hydroxylated surfaces (e.g., glass, metals). For self-assembled monolayers (SAMs):

Prepare a 2 mM solution in anhydrous toluene.

Immerse substrates for 12–24 hrs at 50°C.

Characterize via contact angle (hydrophobicity ~100–110°) and XPS (Si 2p peak at ~102 eV confirms covalent bonding) .

Q. What strategies mitigate side reactions during ester-silane coupling?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the ester group (e.g., as a tert-butyl ester) during silane coupling to prevent transesterification .
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 for higher selectivity in cross-coupling reactions .
  • Byproduct Analysis : Monitor for siloxane oligomers (via GPC) and adjust reaction stoichiometry to limit excess silane .

Q. How can conflicting data on reaction yields (e.g., 60% vs. 90%) be resolved?

  • Methodological Answer : Systematically test variables:
  • Catalyst Loading : Vary Pd catalysts (0.5–5 mol%) and track yield via GC .
  • Solvent Polarity : Compare toluene (nonpolar) vs. THF (polar) to assess silane reactivity .
  • Temperature : Silane coupling is exothermic; optimize between 60–80°C to balance rate and side reactions .

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